[5-(4-chlorophenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
1-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a pyrazole ring, a piperazine ring, and a pyridine moiety, contributes to its potential biological activities.
Preparation Methods
The synthesis of 1-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or piperazine rings are replaced by other substituents.
Scientific Research Applications
Biology: It has shown promise as an antimicrobial agent, with activity against a range of bacterial and fungal pathogens.
Medicine: Research has indicated potential anticancer properties, making it a candidate for the development of new chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 1-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of cell growth and proliferation, making it effective against cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membranes of pathogens, leading to cell death .
Comparison with Similar Compounds
1-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE can be compared to other pyrazole derivatives, such as:
1-(5-(PYRIDIN-3-YL)-1,3,4-THIADIAZOL-2-YL)-1H-PYRAZOLE-4-CARBALDEHYDE: Known for its anti-tubercular and antioxidant properties.
4-(3-(4-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL) BENZENESULFONAMIDE: Studied for its neurotoxic potentials and effects on acetylcholinesterase activity.
Properties
Molecular Formula |
C21H22ClN5O |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22ClN5O/c22-18-3-1-17(2-4-18)19-15-20(25-24-19)21(28)27-13-11-26(12-14-27)10-7-16-5-8-23-9-6-16/h1-6,8-9,15H,7,10-14H2,(H,24,25) |
InChI Key |
SGJVSNJQSWVXLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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